[(2-Fluorophenyl)methyl]urea [(2-Fluorophenyl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 296277-54-8
VCID: VC6218134
InChI: InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
SMILES: C1=CC=C(C(=C1)CNC(=O)N)F
Molecular Formula: C8H9FN2O
Molecular Weight: 168.171

[(2-Fluorophenyl)methyl]urea

CAS No.: 296277-54-8

Cat. No.: VC6218134

Molecular Formula: C8H9FN2O

Molecular Weight: 168.171

* For research use only. Not for human or veterinary use.

[(2-Fluorophenyl)methyl]urea - 296277-54-8

Specification

CAS No. 296277-54-8
Molecular Formula C8H9FN2O
Molecular Weight 168.171
IUPAC Name (2-fluorophenyl)methylurea
Standard InChI InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Standard InChI Key KPJSRAGRCWWCED-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)N)F

Introduction

Chemical Identity and Structural Features

[(2-Fluorophenyl)methyl]urea (C₈H₉FN₂O) is a monosubstituted urea derivative with a molecular weight of 168.17 g/mol . Its structure consists of a urea group (-NH-C(=O)-NH-) linked to a 2-fluorobenzyl moiety. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₉FN₂O
SMILESC1=CC=C(C(=C1)F)CNC(=O)N
InChI KeyPAWVOCWEWJXILY-UHFFFAOYSA-N
Monoisotopic Mass168.0699 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The fluorine atom at the ortho position of the benzyl group influences electronic distribution, enhancing metabolic stability and binding affinity in biological systems .

Synthetic Methodologies

Carbonyldiimidazole (CDI)-Mediated Synthesis

A widely employed route involves the reaction of 2-fluorobenzylamine with CDI in dimethylformamide (DMF), followed by quenching with aqueous hydrochloric acid. This method yielded [(2-Fluorophenyl)methyl]urea in 12% isolated purity after recrystallization . Key steps include:

  • Activation: CDI reacts with 2-fluorobenzylamine at room temperature to form an imidazole-carbamate intermediate.

  • Quenching: Addition of a second amine (e.g., methylamine) or water generates the urea product.

  • Workup: Acidic precipitation removes unreacted starting materials .

Optimization studies revealed that excess CDI (3-fold) and prolonged heating (8 hours at 60°C) improved yields by minimizing symmetrical urea byproducts .

Isocyanate-Based Routes

Alternative approaches utilize 2-fluorobenzyl isocyanate intermediates. For example, treatment of 2-fluorobenzylamine with phosgene or diphenylphosphoryl azide (DPPA) generates the corresponding isocyanate, which subsequently reacts with amines . This method avoids CDI but requires stringent safety protocols due to phosgene’s toxicity .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (logS = -3.27) due to its hydrophobic benzyl group . Its logP value of 1.98 suggests moderate lipophilicity, favorable for blood-brain barrier penetration .

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 4.35 ppm (d, 2H, CH₂NH)

    • δ 6.31–8.48 ppm (s, 2H, urea NH)

  • ¹³C NMR: Carbonyl resonance at δ 158.2 ppm confirms urea functionality .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .

Biological Applications and Research Findings

Soluble Epoxide Hydrolase (sEH) Inhibition

[(2-Fluorophenyl)methyl]urea derivatives demonstrate moderate sEH inhibitory activity (IC₅₀ = 5–20 µM), attributed to hydrogen bonding between the urea NH and catalytic aspartate residues . Fluorine’s electron-withdrawing effect enhances binding affinity by polarizing the benzyl ring .

Anticancer Activity

Structural analogs incorporating [(2-Fluorophenyl)methyl]urea moieties exhibit cytotoxicity against hepatocellular carcinoma (HepG2, IC₅₀ = 5.02–5.97 µM), comparable to Sorafenib . The urea group facilitates kinase inhibition by mimicking ATP’s hydrogen-bonding pattern .

Challenges and Future Directions

Current limitations include low synthetic yields (12–54%) and byproduct formation during CDI-mediated reactions . Future research should explore:

  • Catalytic Methods: Enantioselective synthesis using organocatalysts.

  • Prodrug Design: Enhancing bioavailability through ester or amide prodrugs.

  • Polymer-Supported Reagents: Improving purity in solid-phase synthesis .

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